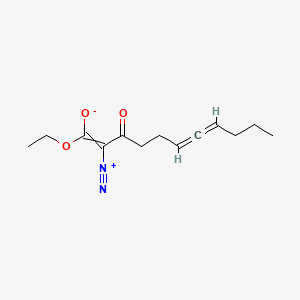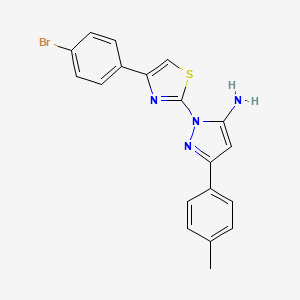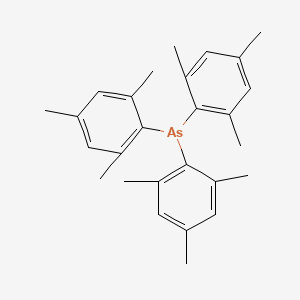
Ethyl 5-bromo-3-iodofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-3-iodofuran-2-carboxylate is a heterocyclic organic compound that contains both bromine and iodine atoms It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-iodofuran-2-carboxylate typically involves the bromination and iodination of a furan derivative. One common method starts with the bromination of ethyl furan-2-carboxylate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive bromine and iodine reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-3-iodofuran-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding furan derivative without halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Reduction Reactions: The major product is ethyl furan-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-3-iodofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-3-iodofuran-2-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-bromo-2-furoate: Similar structure but lacks the iodine atom.
Ethyl 3-iodo-2-furoate: Similar structure but lacks the bromine atom.
Ethyl 5-chloro-3-iodofuran-2-carboxylate: Similar structure but contains chlorine instead of bromine.
Uniqueness
Ethyl 5-bromo-3-iodofuran-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile synthetic applications and the formation of complex molecules that are not easily accessible with other compounds.
Eigenschaften
Molekularformel |
C7H6BrIO3 |
|---|---|
Molekulargewicht |
344.93 g/mol |
IUPAC-Name |
ethyl 5-bromo-3-iodofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrIO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
InChI-Schlüssel |
IRVOITFJZWGCLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(O1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![2-[(2-Iodophenoxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxolane](/img/structure/B14173024.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)



![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
